N-[(3,5-difluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a 3,5-difluorophenylmethyl group and an N-methyl-4-methoxybenzenesulfonamido substituent. Its synthesis likely involves multi-step reactions, including sulfonamide formation and nucleophilic substitution, as described in analogous syntheses of triazole-thione derivatives . Key structural features include:
- Sulfonamide group: Enhances hydrogen-bonding capacity and solubility.
- 3,5-Difluorophenyl moiety: Improves metabolic stability and lipophilicity.
- 4-Methoxybenzene: Modulates electronic effects and steric bulk.
Spectroscopic characterization (IR, NMR, MS) confirms the presence of functional groups, such as C=S (1243–1258 cm⁻¹) and NH stretches (3150–3414 cm⁻¹), critical for verifying tautomeric states and reaction completion .
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O4S2/c1-24(30(26,27)17-5-3-16(28-2)4-6-17)18-7-8-29-19(18)20(25)23-12-13-9-14(21)11-15(22)10-13/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNECPYVSKWCFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the thiophene derivative with sulfonyl chlorides in the presence of a base.
Attachment of the Difluorophenyl Moiety: This is usually done via a nucleophilic substitution reaction, where the difluorophenyl group is introduced using a suitable reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(3,5-difluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The compound shares structural motifs with sulfonamide-containing derivatives and halogenated aryl groups. Below is a comparative analysis with two close analogs from recent screening data (2025):
Functional Group Analysis :
- F420-0593 : Replaces the methoxy group in the target compound with an ethoxy group, increasing hydrophobicity. The 3,5-difluorophenyl group matches the target’s substitution pattern.
- F391-0074 : Features a 3,4-difluorophenyl group (vs. 3,5-difluoro), a phenyl-substituted thiophene, and a 4-methylbenzene sulfonamide. These changes likely reduce polarity and alter steric interactions.
Impact of Halogen and Substituent Positioning
- 3,5-Difluorophenyl vs. 3,4-Difluorophenyl : The symmetrical 3,5-difluoro substitution (target compound and F420-0593) may enhance binding symmetry in hydrophobic pockets compared to the asymmetrical 3,4-difluoro analog (F391-0074) .
- Methoxy vs. The methyl group in F391-0074 offers minimal electronic perturbation but increases steric bulk.
Tautomerism and Stability
The target compound’s sulfonamido-thiophene core may exhibit tautomerism, akin to triazole-thione derivatives in . Spectral data (absence of νS-H bands, presence of νC=S) confirm the dominance of thione tautomers in similar systems, which stabilize the molecule against oxidation .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis mirrors methods for triazole-thiones, where Friedel-Crafts reactions and sodium hydroxide-mediated cyclization are critical .
- Optimization Potential: Substituting the methoxy group with bulkier substituents (e.g., ethoxy or methyl) could fine-tune pharmacokinetic properties, as seen in F420-0593 and F391-0074 .
Biological Activity
Structure
The compound features a thiophene ring substituted with a carboxamide group, a difluorophenyl moiety, and a sulfonamide derivative. The structural formula can be represented as follows:
Molecular Formula
The molecular formula for this compound is .
Anticancer Properties
Recent studies have indicated that compounds similar to N-[(3,5-difluorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Tumor Growth
In a study published in MDPI, derivatives were tested for their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The most promising derivative showed an IC50 value in the low micromolar range (0.08–12.07 mM), indicating potent anticancer properties .
The proposed mechanism involves the inhibition of critical cellular pathways associated with cancer progression. The compound may interact with the colchicine binding site on tubulin, disrupting microtubule dynamics essential for mitosis .
Anti-inflammatory Activity
In addition to anticancer properties, the compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages, highlighting its potential in treating inflammatory diseases .
Summary of Key Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Compound demonstrated IC50 values indicating strong inhibition of cancer cell proliferation. |
| Mechanism of Action | Inhibition of tubulin polymerization leading to G2/M phase arrest. |
| Anti-inflammatory Effects | Significant reduction in TNF-alpha release from LPS-stimulated cells. |
Additional Research Insights
Further research is needed to explore the full spectrum of biological activities and potential therapeutic applications of this compound. The use of docking simulations has provided insights into binding affinities and interaction sites that could be targeted for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
